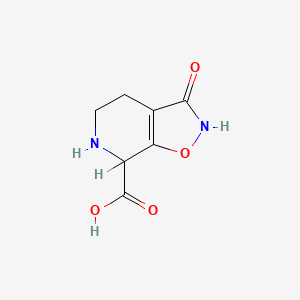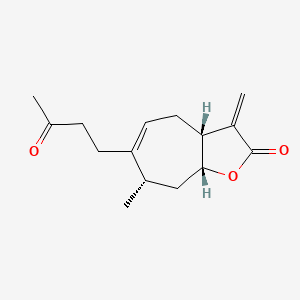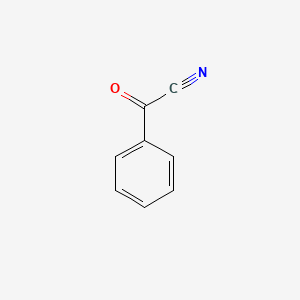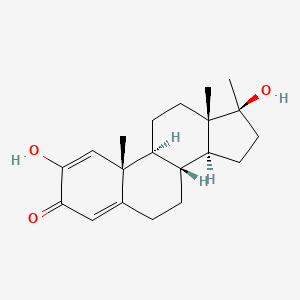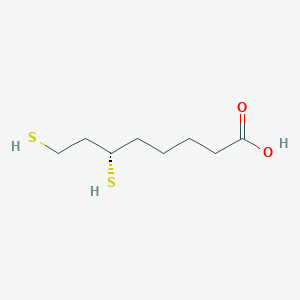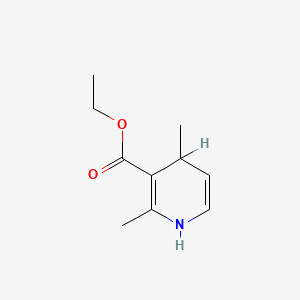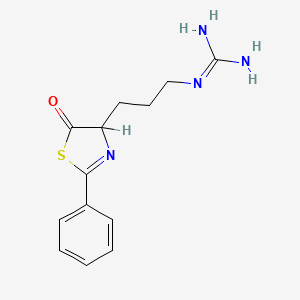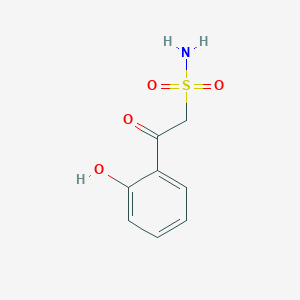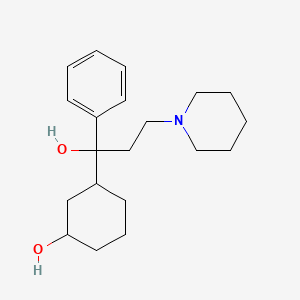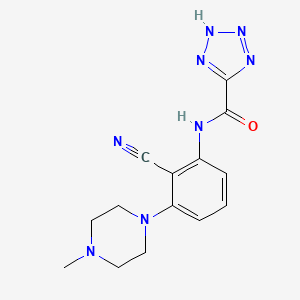
丙酸钙
概述
描述
Calcium propionate, also known as calcium propanoate, is the calcium salt of propionic acid. It is widely used as a food preservative due to its ability to inhibit the growth of mold and other microorganisms. This compound is commonly found in baked goods, dairy products, and processed meats. It is considered safe for consumption by various health organizations, including the World Health Organization and the Food and Agriculture Organization .
科学研究应用
Calcium propionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chemicals and as a reagent in various reactions.
Biology: Employed in studies related to microbial inhibition and metabolic pathways.
Medicine: Investigated for its potential in treating skin diseases caused by parasitic fungi.
Industry: Widely used as a preservative in the food industry to extend the shelf life of products.
作用机制
Target of Action
Calcium propionate, also known as calcium dipropanoate, is primarily targeted at various types of microorganisms , including molds and bacteria . It is used as a preservative in a wide variety of products, including bread, other baked goods, processed meat, whey, and other dairy products .
Mode of Action
Calcium propionate works by suppressing the growth of molds and bacteria. It interferes with the ability of these microorganisms to reproduce .
Biochemical Pathways
The metabolism of propionate begins with its conversion to propionyl coenzyme A (propionyl-CoA) , which is the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is isomerised to L-methylmalonyl-CoA. A vitamin B12–dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle and can be readily incorporated there .
Pharmacokinetics
Given its widespread use in food products, it is generally recognized as safe (gras) .
Result of Action
The primary result of calcium propionate’s action is the inhibition of mold and bacterial growth in food products, thereby extending their shelf life . It is effective against both B. mesentericus rope and mold .
Action Environment
Calcium propionate is most active in the pH range below 5.5 . Therefore, it is common to use acids to adjust the pH to optimize the activity. Moreover, salts of benzoic or sorbic acid are recommended for use in products with higher pH levels, such as in many chemically leavened sweet baked goods . It is also likely to be mobile in the environment due to its water solubility .
生化分析
Biochemical Properties
Calcium propionate plays a crucial role in biochemical reactions, particularly in the inhibition of microbial growth. It interacts with various enzymes and proteins within microbial cells, disrupting their normal functions. For instance, calcium propionate has been shown to affect the activity of enzymes involved in the synthesis of the cell wall in yeast, such as those in the mitogen-activated protein kinase (MAPK) signaling pathway . This interaction leads to the inhibition of cell wall synthesis, thereby exerting its antimicrobial effects.
Cellular Effects
Calcium propionate influences various cellular processes and functions. In microbial cells, it has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in Saccharomyces cerevisiae, calcium propionate treatment results in the differential expression of over 1,400 genes, impacting pathways such as the MAPK signaling pathway and the cell cycle . This broad impact on gene expression and cellular processes underscores the compound’s significant influence on cell function.
Molecular Mechanism
At the molecular level, calcium propionate exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. In yeast, calcium propionate has been shown to interfere with the synthesis of the cell wall by affecting the MAPK signaling pathway and other related pathways . This inhibition of cell wall synthesis is a key aspect of its antimicrobial action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium propionate can change over time. Studies have shown that its antimicrobial activity can be sustained over several hours, with significant changes in gene expression observed within six hours of treatment . The stability and degradation of calcium propionate in laboratory conditions also play a role in its long-term effects on cellular function. For instance, its impact on the rumen microbiota of calves has been observed over periods of up to 160 days .
Dosage Effects in Animal Models
The effects of calcium propionate vary with different dosages in animal models. In calves, supplementation with calcium propionate has been shown to improve body weight gain and rumen growth . At higher doses, there may be adverse effects, such as changes in the composition and diversity of the rumen microbiota . These dosage-dependent effects highlight the importance of optimizing the amount of calcium propionate used in various applications.
Metabolic Pathways
Calcium propionate is involved in several metabolic pathways, particularly those related to microbial metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of propionic acid and other volatile fatty acids . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic activity.
Transport and Distribution
Within cells and tissues, calcium propionate is transported and distributed through specific transporters and binding proteins. In microbial cells, it can be taken up by transporters that recognize propionic acid and its derivatives . This transport and distribution are crucial for its antimicrobial activity, as it needs to reach its target sites within the cell to exert its effects.
Subcellular Localization
Calcium propionate’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules. For example, in yeast, calcium propionate affects the synthesis of the cell wall, which is localized to the cell membrane and cell wall compartments . This targeted localization is critical for its antimicrobial action.
准备方法
Synthetic Routes and Reaction Conditions: Calcium propionate can be synthesized through the reaction of propionic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs at elevated temperatures to ensure complete conversion: [ \text{2CH}_3\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_3\text{CH}_2\text{COO)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, calcium propionate is produced using a continuous process involving the neutralization of propionic acid with calcium hydroxide. The reaction mixture is then subjected to filtration, evaporation, and crystallization to obtain the final product. Advanced techniques such as second-effect flash distillation are employed to enhance efficiency and energy savings .
化学反应分析
Types of Reactions: Calcium propionate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and oxidation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, calcium propionate decomposes to form calcium carbonate, water, and carbon dioxide.
Hydrolysis and Oxidation: In the presence of water or oxygen, calcium propionate can hydrolyze to form propionic acid and acetaldehyde.
Major Products Formed:
Thermal Decomposition: Calcium carbonate, water, and carbon dioxide.
Hydrolysis and Oxidation: Propionic acid and acetaldehyde.
相似化合物的比较
Sodium Propionate: Another common food preservative derived from sodium hydroxide and propionic acid.
Potassium Sorbate: A preservative used in various food products.
Uniqueness of Calcium Propionate:
Solubility: Calcium propionate is highly soluble in water, making it easier to incorporate into food products.
Taste: It has a slightly bitter taste, which can be a consideration in food applications.
Effectiveness: It is effective in a wide range of pH levels and does not require an acidic environment to function, unlike some other preservatives
属性
CAS 编号 |
4075-81-4 |
|---|---|
分子式 |
C3H6CaO2 |
分子量 |
114.16 g/mol |
IUPAC 名称 |
calcium;propanoate |
InChI |
InChI=1S/C3H6O2.Ca/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI 键 |
RAGOHKKBYVRXKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Ca+2] |
规范 SMILES |
CCC(=O)O.[Ca] |
颜色/形态 |
COLORLESS, MONOCLINIC TABLETS Powder or monoclinic crystals White powde |
| 4075-81-4 | |
物理描述 |
DryPowder; Liquid; OtherSolid White crystalline powde |
Pictograms |
Corrosive; Acute Toxic |
溶解度 |
Sol in water; slightly sol in methanol, ethanol; practically insol in acetone, benzene. INSOL IN ALCOHOL |
同义词 |
calcium propionate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





















Synthesis routes and methods II
Procedure details


























Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
